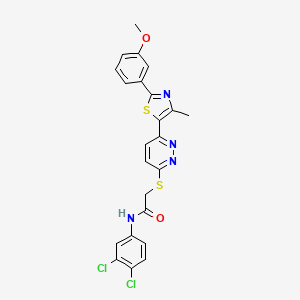

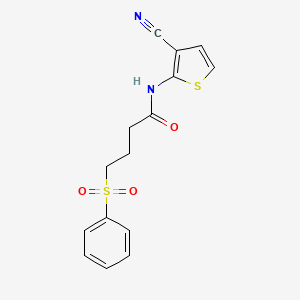

![molecular formula C14H9F3N4O2 B2506243 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide CAS No. 2034504-48-6](/img/structure/B2506243.png)

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives involves several steps, including condensation reactions, cycloadditions, and rearrangements. For instance, benzamide-based 5-aminopyrazoles, which are precursors to pyrazolo[1,5-a]pyrimidine derivatives, were prepared through reactions involving benzoyl isothiocyanate, malononitrile, alkyl halides, and hydrazine . Another example is the synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives via 1,3-dipolar cycloaddition of azomethine imines with azlactones, followed by rearrangement without the need for a catalyst . These methods highlight the diverse synthetic strategies employed to create pyrazolopyrimidine derivatives, which may be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques confirm the successful synthesis of the target compounds and provide detailed information about their molecular frameworks. The structural characterization is crucial for understanding the relationship between the molecular structure and the observed biological activities.

Chemical Reactions Analysis

The reactivity of pyrazolopyrimidine derivatives is explored through various chemical reactions. For example, the reaction of benzimidazole derivatives with hydrazines yields triazinobenzimidazole derivatives, while treatment with bases yields pyrimidinobenzimidazole derivatives . The synthesis of novel pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents involves condensation reactions and 1,3-dipolar cycloaddition reactions . These reactions demonstrate the versatility of pyrazolopyrimidine derivatives in chemical transformations, which is essential for the development of new pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting points, and stability, are influenced by their molecular structures. Although the specific properties of "N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide" are not detailed in the provided papers, related compounds exhibit significant antiviral activities against the H5N1 influenza virus and show potential as anticancer agents . The presence of functional groups such as the trifluoromethoxy moiety can affect the compound's lipophilicity and, consequently, its biological activity and pharmacokinetic properties.

Scientific Research Applications

Synthesis and Antiviral Applications

A novel synthesis route was developed for benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives, demonstrating significant antiviral activities against the bird flu influenza (H5N1). This synthesis pathway offers a promising approach for developing antiviral agents, showcasing the potential of pyrazolo[1,5-a]pyrimidin-6-yl derivatives in combating viral infections (Hebishy et al., 2020).

COX-2 Inhibition for Anti-inflammatory Applications

Pyrazolo[3,4‐d]pyrimidine derivatives have been identified as COX-2 selective inhibitors, highlighting their potential in anti-inflammatory applications. The synthesis and molecular modelling studies of these compounds reveal their superior inhibitory profile against COX-2, suggesting a promising path for the development of new anti-inflammatory drugs (Raffa et al., 2009).

Anticancer and Anti-5-lipoxygenase Agents

Research into novel pyrazolopyrimidines derivatives explored their dual potential as anticancer and anti-5-lipoxygenase agents. This study underscores the versatility of pyrazolo[1,5-a]pyrimidin-6-yl derivatives in targeting multiple pathways, offering a base for the development of multifunctional therapeutic agents (Rahmouni et al., 2016).

Insecticidal Applications

The synthesis and biochemical impacts of new bioactive sulfonamide thiazole derivatives, incorporating pyrazolo[1,5-a]pyrimidine, demonstrated potent insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research opens new avenues for the development of insecticidal compounds based on pyrazolo[1,5-a]pyrimidin-6-yl derivatives, offering potential solutions for agricultural pest management (Soliman et al., 2020).

Future Directions

properties

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-yl-2-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4O2/c15-14(16,17)23-11-4-2-1-3-10(11)13(22)20-9-7-18-12-5-6-19-21(12)8-9/h1-8H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBRWFJARYFBTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

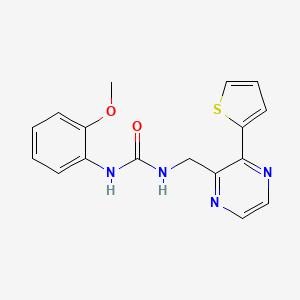

![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)

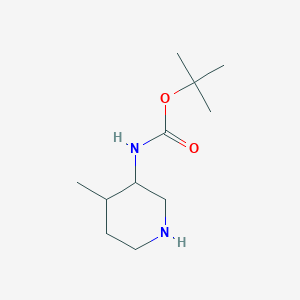

![N-[2-(dimethylamino)ethyl]-3-methoxypropanamide](/img/structure/B2506167.png)

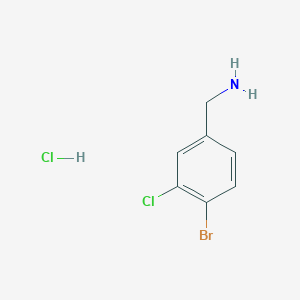

![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)